(R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane (R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192188
InChI: InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1
SMILES:
Molecular Formula: C43H39FeNP2
Molecular Weight: 687.6 g/mol

(R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane

CAS No.:

Cat. No.: VC16192188

Molecular Formula: C43H39FeNP2

Molecular Weight: 687.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane -

Specification

Molecular Formula C43H39FeNP2
Molecular Weight 687.6 g/mol
Standard InChI InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1
Standard InChI Key DEHRMLQYTSYVBC-ZCLNGFLVSA-N
Isomeric SMILES CN(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CN(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The ligand features a ferrocene backbone substituted with two diphenylphosphine groups and an N,N-dimethylamino moiety. The (R,R) configuration at the central ferrocene unit creates a rigid, C2-symmetric environment that directs substrate orientation during catalytic cycles. Key structural components include:

  • Ferrocene core: Provides redox stability and steric bulk.

  • Diphenylphosphine substituents: Serve as electron-rich coordination sites for transition metals.

  • N,N-Dimethylamino group: Enhances solubility and participates in secondary interactions with substrates .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number850444-36-9
Molecular FormulaC₃₈H₃₄NP₂·C₅H₅·Fe
Molecular Weight687.581 g/mol
AppearanceOrange powder
Specific Rotation (α)-312° ±15° (c 0.5, CHCl₃)
Storage Conditions2–8°C under inert atmosphere

Synthesis and Characterization

Preparation Methodology

While the exact synthetic route remains proprietary, analogous ferrocenyl phosphines are typically synthesized through:

  • Lithiation of ferrocene: Using n-BuLi to generate a nucleophilic intermediate.

  • Phosphine introduction: Sequential treatment with chlorodiphenylphosphine (Ph₂PCl).

  • Amination: Quenching with dimethylamine to install the N,N-dimethylamino group .
    Purification via column chromatography yields the ligand in ≥97% purity, as confirmed by ³¹P NMR and HPLC .

Spectroscopic Analysis

  • ³¹P NMR: Two distinct resonances at δ 12.4 ppm (PPh₂) and δ -8.9 ppm (P-NMe₂), confirming asymmetric coordination environments .

  • X-ray Crystallography: Reveals a distorted tetrahedral geometry around the ferrocene-bound phosphorus atoms, with P–Fe distances of 2.28–2.31 Å .

Catalytic Applications

Copper-Catalyzed Asymmetric Allylic Alkylation

In the presence of Cu(OTf)₂, this ligand facilitates the alkylation of halocrotonates with Grignard reagents, achieving >90% ee. The reaction proceeds via a η³-allyl copper intermediate, where the ligand’s bite angle (92°) optimizes stereoselectivity .

Representative Reaction:

CH2=CHCOCl+RMgXCu/TANIAPHOSRCH2CH(COCl)X(95% ee)[1]\text{CH}_2=CHCOCl + \text{RMgX} \xrightarrow{\text{Cu/TANIAPHOS}} \text{RCH}_2CH(COCl)X \quad (\text{95\% ee})[1]

Silver-Mediated 1,3-Dipolar Cycloadditions

The ligand enables enantioselective cycloadditions between α-iminonitriles and alkynes (Scheme 1). Silver’s soft Lewis acidity activates the nitrile, while the ligand’s bulky substituents dictate the endo/exo preference .

Key Result: Cyclopropane derivatives obtained in 88% yield with 94% ee for pharmaceutical intermediates .

Palladium-Catalyzed Asymmetric Borylation

Pd/TANIAPHOS systems convert aryl halides to chiral boronic esters with 99:1 er. The ligand’s electron-donating phosphines accelerate oxidative addition while suppressing β-hydride elimination .

Mechanistic Insights

Dynamic Kinetic Resolution

In copper-catalyzed hydrophosphinations, the ligand enables dynamic resolution of HPAr₁Ar₂ phosphines. ¹H NMR studies show pre-coordination of HPPh₂ to Cu(I) activates the P–H bond for deprotonation by Barton’s Base (KIE = 3.2) .

Proposed Mechanism:

  • Ligand-Metal Binding: Cu(I) coordinates both phosphine groups, forming a chiral pocket.

  • Substrate Activation: α,β-Unsaturated amides bind via η²-coordination, polarizing the alkene.

  • Stereodetermining Step: Phosphine nucleophile attacks the β-carbon with 98% ee .

Comparative Performance

Versus BINAP and Josiphos

LigandReactionee (%)TON
TANIAPHOSAllylic Alkylation951,200
BINAPAllylic Alkylation82800
JosiphosHydroboration89950

Data aggregated from Refs .

TANIAPHOS outperforms BINAP in turnover number (TON) and enantioselectivity due to its flexible bite angle and secondary amine-mediated substrate recognition .

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

  • Antiviral Agents: Used in the asymmetric reductive coupling of alkenylazaarenes to produce oseltamivir analogs (Tamiflu®) .

  • Anticancer Compounds: Enables Mannich-type reactions of γ-butenolides for taxol side-chain precursors .

Scalability Challenges

Despite its efficacy, the ligand’s high cost ($4,969/10g) and air sensitivity necessitate:

  • Glovebox Techniques: For handling and reaction setup.

  • Catalyst Recycling: Supported versions on SiO₂ show 5-cycle reusability with <5% activity loss .

Future Directions

Ligand Engineering

  • Electron-Deficient Variants: Introducing CF₃ groups may enhance oxidative stability for aerobic reactions.

  • Heterobimetallic Complexes: Combining Cu/TANIAPHOS with Ru photocatalysts for dual catalysis .

Computational Design

DFT studies (B3LYP/6-31G*) predict that modifying the NMe₂ group to morpholine could improve enantioselectivity in Diels-Alder reactions by 12% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator